molecular formula C21H17ClO3S B2999093 1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 868256-24-0

1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone

Cat. No. B2999093
CAS RN: 868256-24-0
M. Wt: 384.87
InChI Key: VVDCBBPQSGZNFR-UHFFFAOYSA-N
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Description

“1-[1,1’-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone” is a sulfur-containing organic compound . It is also known by other names such as Sulfone, bis(p-chlorophenyl); p,p’-Dichlorodiphenyl sulfone; Bis(p-chlorophenyl) sulfone; Bis(4-chlorophenyl) sulfone; 4-Chloro-1-(4-chlorophenylsulfonyl)benzene; 4-Chlorophenyl sulfone; 4,4’-Dichlorodiphenyl sulfone; p-Chlorophenyl sulfone .


Molecular Structure Analysis

The molecular formula of the compound is C12H8Cl2O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.162 . It has a boiling point of 250 °C/10 mmHg and a melting point of 143-146 °C .

Safety and Hazards

The compound is classified as Aquatic Chronic 2 - Eye Irrit. 2 according to the European Chemicals Agency (ECHA) . It’s recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDCBBPQSGZNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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